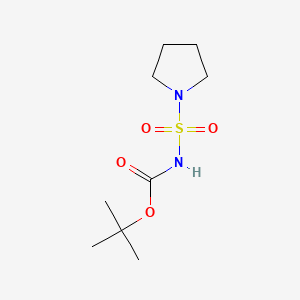
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, which is further connected to a sulfonic acid amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl pyrrolidin-1-ylsulfonylcarbamate typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl group. This can be achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The resulting N-Boc-pyrrolidine is then subjected to sulfonation to introduce the sulfonic acid amide group. This step can be carried out using sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The sulfonic acid amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl nitrite (TBN) can be used for oxidation reactions.
Reduction: Oxalyl chloride in methanol is commonly used for the deprotection of the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, free amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Tert-butyl pyrrolidin-1-ylsulfonylcarbamate involves its ability to act as a protecting group for amino functionalities. The Boc group provides stability to the amino group during various chemical transformations and can be selectively removed under acidic conditions . The sulfonic acid amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-butoxycarbonyl)-4-piperidone: Another Boc-protected compound used in organic synthesis.
tert-Butyl N-hydroxycarbamate: A Boc-protected hydroxylamine with applications in Diels-Alder reactions.
tert-Butyl nitrite: A reagent used in oxidation and nitrosation reactions.
Uniqueness
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate is unique due to the presence of both the Boc protecting group and the sulfonic acid amide functionality. This combination provides distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H18N2O4S |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
tert-butyl N-pyrrolidin-1-ylsulfonylcarbamate |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)10-16(13,14)11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12) |
Clé InChI |
ZZALFEVNLNLHTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
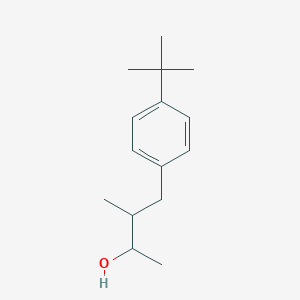
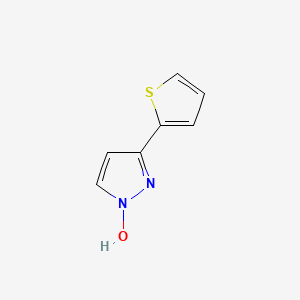

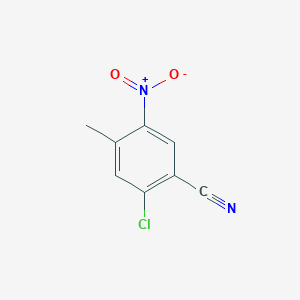
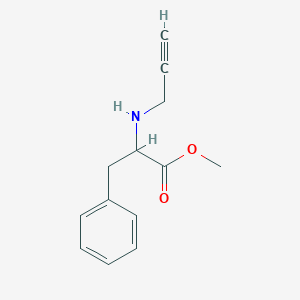
![7-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8417517.png)
![3-Methyl-6-(o-chlorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine](/img/structure/B8417528.png)

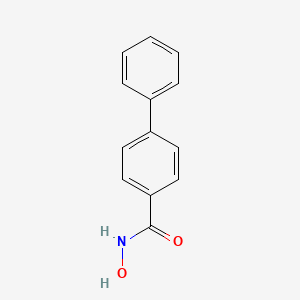
![5-Acetoxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B8417551.png)
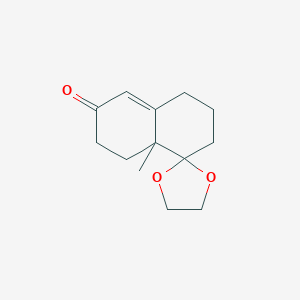

![4-(Chlorophenoxy]pentanoic acid](/img/structure/B8417561.png)

